molecular formula C3H3Cl2O2P B14650702 Prop-2-yn-1-yl phosphorodichloridate CAS No. 53799-86-3

Prop-2-yn-1-yl phosphorodichloridate

Cat. No.: B14650702
CAS No.: 53799-86-3
M. Wt: 172.93 g/mol
InChI Key: XHEYZHCJHWNLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl phosphorodichloridate is a chemical compound with significant applications in various fields of science and industry. It is known for its reactivity and versatility, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl phosphorodichloridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl phosphorodichloridate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into phosphites.

    Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphates, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

Prop-2-yn-1-yl phosphorodichloridate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.

    Medicine: Research studies have explored its potential in drug development, particularly in the synthesis of phosphonate-based drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl and amino groups, to form phosphoester and phosphoamide bonds. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates the attack by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl phosphorodichloridate: Known for its high reactivity and versatility in organic synthesis.

    Prop-2-yn-1-yl phosphorodibromidate: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

    Prop-2-yn-1-yl phosphorodiiodidate: Contains iodine atoms, which can influence its reactivity and use in specific chemical processes.

Uniqueness

This compound is unique due to its specific reactivity profile, which makes it suitable for a wide range of applications in organic synthesis, biology, and industry. Its ability to form stable phosphoester and phosphoamide bonds distinguishes it from other similar compounds.

Properties

CAS No.

53799-86-3

Molecular Formula

C3H3Cl2O2P

Molecular Weight

172.93 g/mol

IUPAC Name

3-dichlorophosphoryloxyprop-1-yne

InChI

InChI=1S/C3H3Cl2O2P/c1-2-3-7-8(4,5)6/h1H,3H2

InChI Key

XHEYZHCJHWNLAA-UHFFFAOYSA-N

Canonical SMILES

C#CCOP(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.